Trifluoro-N-(2-piperidinylidene)methanesulfonamide is a chemical compound characterized by its unique trifluoromethyl group and piperidine moiety. This compound is notable for its potential applications in medicinal chemistry due to the trifluoromethyl group, which enhances the lipophilicity and metabolic stability of pharmaceutical agents. The systematic name reflects its structural components, indicating the presence of a piperidine ring and a methanesulfonamide functional group.
The compound is synthesized through various chemical reactions that incorporate trifluoromethylation and sulfonamide formation techniques. Trifluoromethylation is a significant strategy in organic synthesis, particularly in developing bioactive molecules. The literature indicates that compounds containing trifluoromethyl groups have gained attention for their pharmacological properties, particularly in drug development .
Trifluoro-N-(2-piperidinylidene)methanesulfonamide can be classified as a sulfonamide derivative due to the presence of the methanesulfonamide functional group. Additionally, it belongs to the category of fluorinated compounds, which are known for their unique chemical properties and biological activities.
The synthesis of trifluoro-N-(2-piperidinylidene)methanesulfonamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Various catalysts may also be employed to enhance reaction yields and selectivity.
Trifluoro-N-(2-piperidinylidene)methanesulfonamide has a complex molecular structure featuring:
The molecular formula for trifluoro-N-(2-piperidinylidene)methanesulfonamide is C₈H₈F₃N₂O₂S, with a molecular weight of approximately 252.23 g/mol. The structural representation can be derived from its IUPAC name, showcasing the arrangement of atoms and functional groups.
Trifluoro-N-(2-piperidinylidene)methanesulfonamide can participate in various chemical reactions:
These reactions often require specific conditions such as solvents (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., Lewis acids) to facilitate transformations efficiently.
The mechanism by which trifluoro-N-(2-piperidinylidene)methanesulfonamide exerts its biological effects may involve:
Research into similar compounds suggests that modifications in structure can lead to significant changes in pharmacodynamics and pharmacokinetics, making this compound a candidate for further investigation in medicinal chemistry.
Trifluoro-N-(2-piperidinylidene)methanesulfonamide holds potential applications in several areas:
Sulfonamide chemistry originated with Gerhard Domagk’s 1935 discovery of Prontosil rubrum, the first commercially available antibacterial sulfonamide, which revolutionized anti-infective therapy. Early sulfonamides featured simple aromatic structures but exhibited limitations in pharmacokinetics and toxicity. The subsequent development of heterocyclic derivatives marked a significant evolution; sulfadiazine (pyrimidine-substituted) and sulfamethazine (dimethylpyrimidine-substituted) demonstrated enhanced antibacterial efficacy and reduced side effects, establishing the pharmacological importance of nitrogen-containing heterocycles appended to the sulfonamide core [1].
Organofluorine chemistry emerged as a transformative force in drug design following World War II, driven by industrial fluorination breakthroughs. The Swarts reaction (halogen exchange using antimony trifluoride) enabled the first practical synthesis of chlorofluorocarbons like Freon-12 (CCl₂F₂), laying groundwork for complex fluorination methodologies. By the late 20th century, advances in electrophilic fluorination (e.g., F-TEDA-BF₄) and deoxofluorination agents (e.g., diethylaminosulfur trifluoride) facilitated precise C–F bond construction in pharmaceutical contexts [3] [6]. The integration of trifluoromethyl groups into sulfonamides emerged as a strategic innovation, leveraging fluorine’s electronegativity to modulate compound polarity, metabolic stability, and target binding. Trifluoro-N-(2-piperidinylidene)methanesulfonamide embodies this progression, merging a sulfonamide pharmacophore with a trifluoromethyl group and an iminoheterocycle—a design inaccessible to early sulfonamide chemists [1] [3].
Table 1: Key Milestones in Sulfonamide and Fluorination Chemistry Relevant to Trifluoro-N-(2-piperidinylidene)methanesulfonamide
Year | Development | Significance |
---|---|---|
1935 | Discovery of Prontosil (aromatic sulfonamide) | Validated sulfonamides as anti-infectives; foundation for SAR expansion |
1941 | Introduction of sulfadiazine | Demonstrated enhanced efficacy via pyrimidine heterocycle |
1930 | Commercial synthesis of Freon-12 (CCl₂F₂) | Established Swarts reaction for C–F bond formation |
1990s | DAST (Deoxofluorination reagent) | Enabled conversion of carbonyls to CF₂/CF₃ groups in complex molecules |
2000s | Electrophilic F⁺ reagents (e.g., F-TEDA-BF₄) | Facilitated stereoselective fluorination in drug candidates |
The compound’s IUPAC designation, trifluoro-N-(2-piperidinylidene)methanesulfonamide, systematically describes its components:
Alternative chemical identifiers include the molecular formula C₆H₉F₃N₂O₂S (validated by PubChem CID 4564594) and registry numbers (e.g., CAS 1314208-90-2) [2].
The molecule integrates three key domains:
Table 2: Structural Characteristics of Functional Groups in Trifluoro-N-(2-piperidinylidene)methanesulfonamide
Structural Element | Key Attributes | Role in Molecular Architecture |
---|---|---|
Trifluoromethyl (–CF₃) | C–F bond length: 1.33–1.39 Å; Bond energy: ∼480 kJ/mol; High electronegativity (3.98) | Electron-withdrawing group; enhances metabolic stability and lipophilicity |
Sulfonamide (–SO₂NH–) | S=O bond length: ∼1.43 Å; S–N bond length: ∼1.60 Å; Planar geometry | Hydrogen-bond donor/acceptor; critical for target binding |
Piperidinylidene | sp²-hybridized imino nitrogen; Ring puckering modulates steric accessibility | Conjugated system enabling π-delocalization and nitrogen basicity |
Figure: Structural Diagram of Trifluoro-N-(2-piperidinylidene)methanesulfonamide
CF₃ │ S(=O)₂ │ N ║ C₅H₉N (2-Piperidinylidene)
Annotations:
The trifluoromethyl group profoundly influences bioactive molecules through three primary mechanisms:
This cyclic imine confers structural and electronic advantages:
The integration of –CF₃ and piperidinylidene creates multi-targeted bioactivity:
Table 3: Bioactivity Contributions of Functional Moieties in Approved Pharmaceuticals
Functional Group | Example Drug | Therapeutic Category | Role in Bioactivity |
---|---|---|---|
Trifluoromethyl | Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Enhances binding pocket occupancy and metabolic half-life |
Piperidine | Sitagliptin | Antidiabetic (DPP-4 inhibitor) | Forms salt bridges with Glu206/Asp207 residues |
Sulfonamide | Sulfadiazine | Antibacterial | Inhibits dihydropteroate synthetase in folate biosynthesis |
Combination | Trifluoro-N-(2-piperidinylidene)methanesulfonamide (predicted) | Multi-target agents | Merges enzymatic inhibition with membrane penetration enhancement |
This compound exemplifies modern "hybrid natural product" strategies, where synergistic functional groups converge to address pharmacodynamic and pharmacokinetic challenges in drug discovery [4] [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5